

literature review of 4-Ppbp maleate studies

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Compound of Interest

Compound Name: 4-Ppbp maleate

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An In-depth Technical Guide to 4-Phenyl-1-(4-phenylbutyl)piperidine (4-PPBP) Maleate: A Literature Review

Introduction

4-Phenyl-1-(4-phenylbutyl)piperidine (4-PPBP) maleate is a potent and selective sigma-1 (σ_1) receptor agonist that has garnered significant interest within the neuroscience community for its neuroprotective properties.^{[1][2]} It also functions as a non-competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the NR1a/2B subtype.^{[1][2]} This dual activity positions 4-PPBP as a promising therapeutic candidate for conditions involving excitotoxicity and ischemic brain injury. This technical guide provides a comprehensive review of the existing literature on **4-PPBP maleate**, focusing on its pharmacological activity, mechanisms of action, and experimental data.

Pharmacological Profile

4-PPBP maleate's primary mechanism of action is through its high affinity for the σ_1 receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. Its interaction with the NMDA receptor further contributes to its neuroprotective effects.

Quantitative Data: Receptor Binding and Functional Activity

While specific binding affinity values (K_i) and functional potencies (EC_{50}/IC_{50}) are not consistently reported in the initial search results, the literature collectively describes 4-PPBP as

a "potent" $\sigma 1$ receptor ligand. Further review of the cited papers is necessary to populate the following table with precise quantitative data.

Parameter	Receptor/Channel	Value	Species/Tissue	Reference
Binding Affinity (K _i)	$\sigma 1$ Receptor	Data not available	Data not available	
NMDA Receptor (NR1a/2B)	Data not available	Xenopus oocytes		
Functional Activity (IC ₅₀)	NMDA Receptor Antagonism	Data not available	Xenopus oocytes	

Experimental Protocols

The neuroprotective effects of 4-PPBP have been demonstrated in several preclinical models of ischemic stroke. The following outlines a typical experimental protocol for evaluating its efficacy.

Transient Focal Ischemia Model in Rats

- **Animal Model:** Male Wistar rats are commonly used.
- **Anesthesia:** Anesthesia is induced and maintained with halothane under controlled conditions of normoxia, normocarbida, and normothermia.
- **Surgical Procedure:** A 2-hour middle cerebral artery occlusion (MCAO) is performed using the intraluminal suture technique to induce transient focal ischemia. Laser Doppler flowmetry is used to confirm successful occlusion.
- **Drug Administration:** **4-PPBP maleate** is administered via continuous intravenous infusion. A typical dosing regimen starts 60 minutes after the onset of ischemia. Dosages have ranged from 0.1 to 10 $\mu\text{mol/kg/hour}$.
- **Outcome Measures:**

- Infarction Volume: Assessed using triphenyltetrazolium chloride (TTC) staining at various time points post-ischemia (e.g., 4 or 7 days).
- Neurobehavioral Evaluation: Conducted at baseline and at several days post-reperfusion to assess functional recovery.
- Statistical Analysis: Appropriate statistical tests are used to compare the outcomes between the 4-PPBP-treated groups and saline-treated controls.

Mechanism of Action and Signaling Pathways

The neuroprotective effects of 4-PPBP are attributed to its ability to modulate several downstream signaling pathways upon $\sigma 1$ receptor activation. These pathways are crucial for promoting cell survival and mitigating ischemic damage.

ERK1/2 Phosphorylation

4-PPBP has been shown to elicit the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2) in primary neurons. The activation of the ERK1/2 pathway is a key mechanism underlying its neuroprotective actions.

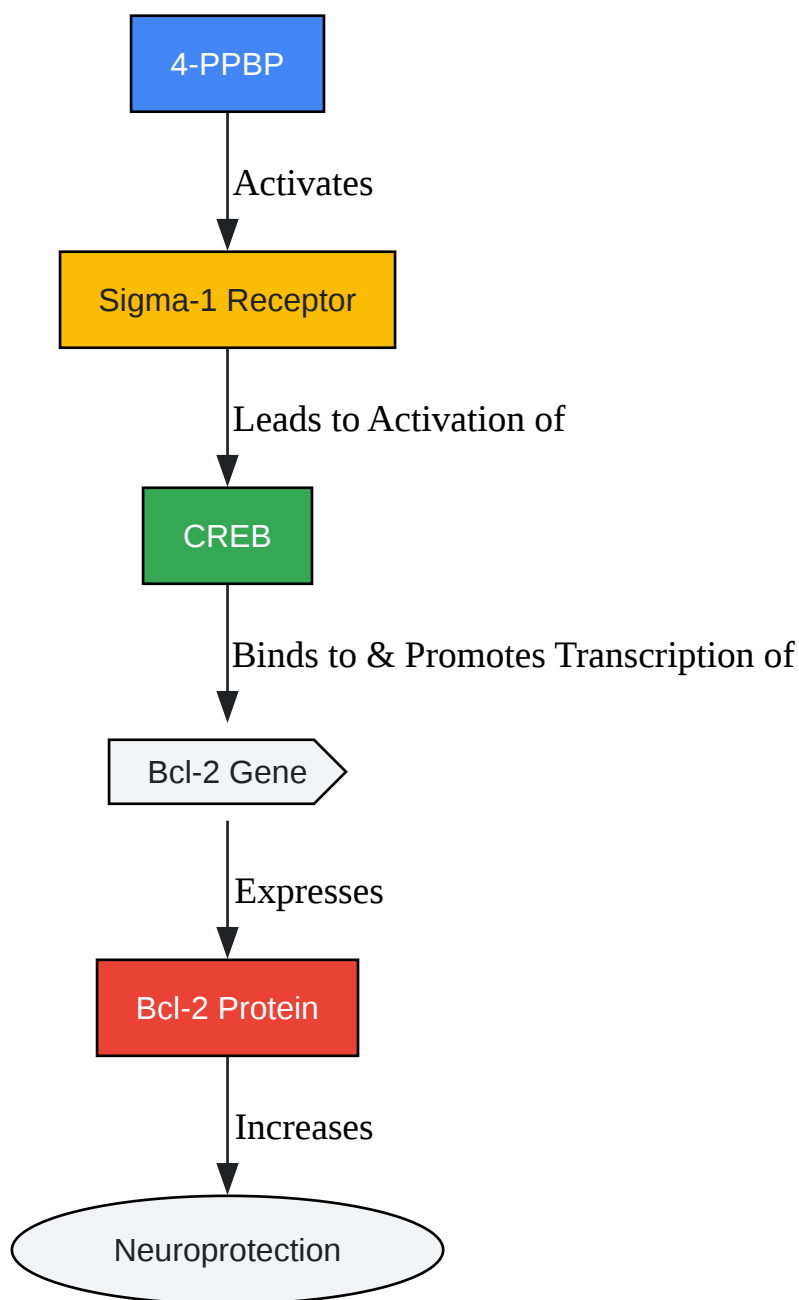


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Caption: 4-PPBP activates the ERK1/2 signaling pathway.

CREB Activation and Bcl-2 Expression

4-PPBP protects neurons by activating the transcription factor cyclic adenosine monophosphate response element-binding protein (CREB). Activated CREB upregulates the expression of the anti-apoptotic protein Bcl-2, thereby preserving it and promoting cell survival.



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Caption: 4-PPBP promotes neuroprotection via CREB and Bcl-2.

Modulation of nNOS-PSD-95 Coupling

In neonatal ischemic models, 4-PPBP has been shown to modulate the coupling between neuronal nitric oxide synthase (nNOS) and postsynaptic density protein-95 (PSD-95). This

action attenuates nNOS activity and reduces the production of nitric oxide (NO) during an ischemic event, thereby limiting excitotoxicity.



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Caption: 4-PPBP modulates nNOS-PSD-95 coupling.

In Vivo Efficacy

Preclinical studies have demonstrated the neuroprotective efficacy of 4-PPBP in various animal models of stroke.

Summary of In Vivo Neuroprotection Studies

Animal Model	Ischemia Model	4-PPBP Dose	Key Findings	Reference
Rat	Transient focal ischemia	1 µmol/kg/hr (i.v.)	Decreased brain injury.	
Rat	Transient focal ischemia	10 µmol/kg/hr (i.v.)	Reduced cortical infarction volume.	
Cat	Transient focal ischemia	1 µmol/kg/hr (i.v.)	Reduced hemispheric and caudate nucleus injury volume; improved somatosensory evoked potential recovery.	
Neonatal Mouse	Excitotoxic brain injury	Single intraperitoneal injection	Reduced microglial cell activation and lesion size in cortical gray and white matter.	

It is important to note that the duration of treatment with 4-PPBP appears to be a critical factor for its efficacy. One study found that prolonged continuous treatment beyond 24 hours resulted in a loss of neuroprotective effects.

Conclusion

4-PPBP maleate is a promising neuroprotective agent with a multifaceted mechanism of action centered on its agonist activity at the $\sigma 1$ receptor. Its ability to activate pro-survival signaling pathways like ERK1/2 and CREB/Bcl-2, while simultaneously mitigating excitotoxicity through NMDA receptor antagonism and modulation of nNOS activity, makes it a compelling candidate for further investigation in the context of ischemic stroke and other neurodegenerative disorders. Future research should focus on elucidating its pharmacokinetic and

pharmacodynamic profiles in more detail and exploring its therapeutic potential in clinical settings.

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